Decamethonium

Neuromuscular pharmacology Electrophysiology Depolarization kinetics

Decamethonium (Syncurine) is the definitive depolarizing neuromuscular blocker for researchers who demand cholinesterase-independent reproducibility. Unlike succinylcholine—whose duration varies up to 60‑fold with plasma cholinesterase genotype—decamethonium resists enzymatic hydrolysis and is eliminated renally, ensuring uniform blockade duration across all subjects. It exhibits the lowest histamine release among depolarizing relaxants, does not block autonomic ganglia, and provides a multi-subtype nAChR selectivity fingerprint (α4β2 Ki = 5,730 nM vs. α7 Ki > 100,000 nM). As the canonical reference for Phase I versus Phase II block discrimination, decamethonium is the only agent that combines a depolarizing mechanism with metabolic stability and cardiovascular inertness—making it irreplaceable for rigorous neuromuscular pharmacology.

Molecular Formula C16H38N2+2
Molecular Weight 258.49 g/mol
CAS No. 156-74-1
Cat. No. B1670452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecamethonium
CAS156-74-1
Synonyms(DM)Br2
decamethonium
decamethonium bromide
decamethonium dibromide
decamethonium dichloride
decamethonium dihydroxide
decamethonium diiodide
decamethonium dipricrate
decamethonium iodide
decamethylenebis(trimethylammonium)bromide
Molecular FormulaC16H38N2+2
Molecular Weight258.49 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCCCCCC[N+](C)(C)C
InChIInChI=1S/C16H38N2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-16H2,1-6H3/q+2
InChIKeyMTCUAOILFDZKCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySubstantial
7.04e-06 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Decamethonium 156-74-1 Procurement Guide: Depolarizing Neuromuscular Blocker Baseline


Decamethonium (CAS 156-74-1), also known as Syncurine or C10, is a bisquaternary ammonium depolarizing neuromuscular blocking agent that acts as a partial agonist at muscle-type nicotinic acetylcholine receptors (nAChRs) [1]. As a member of the methonium compound series characterized by a ten-carbon polymethylene chain separating two quaternary nitrogen centers, decamethonium produces a depolarizing (Phase I) neuromuscular blockade that is clinically and mechanistically distinct from non-depolarizing agents such as tubocurarine and rocuronium [2]. While it shares the depolarizing mechanism with succinylcholine, decamethonium exhibits fundamentally different metabolic stability, pharmacokinetics, and receptor selectivity profiles that render it uniquely valuable for specific research applications [3].

Decamethonium CAS 156-74-1: Why In-Class Substitution with Succinylcholine or Tubocurarine is Scientifically Invalid


Substituting decamethonium with other neuromuscular blockers—even mechanistically related depolarizing agents such as succinylcholine—introduces confounding variables that invalidate comparative research outcomes. Decamethonium is not metabolized by plasma cholinesterase (butyrylcholinesterase), conferring a duration of action that is independent of patient cholinesterase phenotype, whereas succinylcholine undergoes rapid enzymatic hydrolysis with highly variable half-life depending on cholinesterase genotype [1]. Furthermore, decamethonium does not release histamine and does not block autonomic ganglia, contrasting sharply with tubocurarine (potent histamine liberator) and hexamethonium (ganglionic blocker) [2]. Even within the depolarizing class, decamethonium and succinylcholine exhibit a 1:6 concentration ratio for comparable depolarization effects and differ fundamentally in desensitization reversibility, with decamethonium-induced desensitization being more difficult to reverse [3]. These pharmacodynamic and pharmacokinetic divergences mandate compound-specific selection for reproducible experimental design.

Decamethonium 156-74-1 Quantitative Differentiation Evidence: Comparator-Based Pharmacological and Selectivity Data


Decamethonium vs. Succinylcholine: 6-Fold Lower Potency in Depolarization Induction with Distinct Desensitization Profile

In a frog nerve-muscle preparation, comparable tension-output curves were obtained with succinylcholine at 3.75 μM, 12.5 μM, and 25 μM versus decamethonium at 25 μM, 75 μM, and 150 μM, establishing a 1:6 concentration ratio requirement for equivalent effect [1]. At equimolar concentrations, succinylcholine caused greater and more sustained depolarization than decamethonium. Critically, decamethonium exhibits limited depolarization capability that cannot be overcome by increasing concentration, and the desensitization (Phase II block) caused by decamethonium is more difficult to reverse than that caused by succinylcholine [1].

Neuromuscular pharmacology Electrophysiology Depolarization kinetics

Decamethonium Muscle-Type vs. Neuronal-Type nAChR Selectivity Profile: IC50 and EC50 Values Across Receptor Subtypes

Decamethonium activates α1β1-containing adult mouse muscle-type nAChRs expressed in Xenopus laevis oocytes with an EC50 value of 40 μM [1]. As a nondepolarizing antagonist of neuronal-type nAChRs, it inhibits mouse α7, α3β2, α3β4, and α4β2-containing receptors with IC50 values of 7.4, 405, 28, and 59 μM, respectively [1]. For human α4β2-containing nAChRs expressed in SH-EP1 cells, decamethonium acts as a competitive antagonist with an IC50 of 52 μM [1]. Binding affinity data show Ki of 5,730 nM for α4β2 and Ki > 100,000 nM for α7 receptors . In chromaffin cell catecholamine release assays, decamethonium (IC50 = 18 μM) is less potent than d-tubocurarine (IC50 = 2 μM), pentolinium (IC50 = 0.6 μM), and mecamylamine (IC50 = 0.1 μM), but more potent than hexamethonium (IC50 = 16 μM) [2]. For DHβE-sensitive nicotinic responses, decamethonium exhibits an IC50 of 4.1 ± 1.7 μM [3].

Receptor pharmacology Nicotinic acetylcholine receptor Subtype selectivity

Decamethonium In Vivo Neuromuscular Blockade Potency: ED95 Values and Comparative Species Data

Decamethonium blocks electrically-evoked tibialis muscle twitches in anesthetized cats with ED95 values of 35 μg/kg under chloralose anesthesia and 70 μg/kg under ether anesthesia [1]. In mouse grip strength and inverted screen tests, the potency rank for neuromuscular blockade was p-NMB > rocuronium > decamethonium > m-NMB > o-NMB, indicating decamethonium is less potent than rocuronium in this in vivo model [2]. Species-specific EC50 values include 0.17 mg/kg (mouse), 0.2 mg/kg (rabbit), 0.2 mg/kg (dog), and 0.1 mg/kg (monkey) for neuromuscular blockade following intravenous administration [3]. A clinical dose of 3 mg provides approximately 15 minutes of relaxation for intra-abdominal surgery, with supplements required at 10-30 minute intervals [4]. Decamethonium onset is slower than succinylcholine and it is not hydrolyzed by plasma cholinesterase [4].

In vivo pharmacology Neuromuscular blockade Anesthesia research

Decamethonium Histamine Release Profile: Quantitative Ranking Among Neuromuscular Blockers

A systematic comparison of histamine release by muscle relaxants in human subjects established the following rank order of histamine-liberating potency: d-tubocurarine chloride (largest amount) > dimethyltubocurarine iodide > gallamine triethiodide > decamethonium iodide [1]. Decamethonium consistently releases less histamine than d-tubocurarine and occupies the lowest position among tested neuromuscular blockers in this quantitative ranking [2]. Additionally, decamethonium does not block autonomic ganglia, whereas tubocurarine produces significant ganglionic blockade that contributes to hypotension [3]. In high doses, muscarinic actions and histamine release can occur with decamethonium, but the threshold is substantially higher than for d-tubocurarine [4]. Among straight-chain neuromuscular blocking compounds, succinylcholine and decamethonium were the least potent inhibitors of histamine-N-methyltransferase [5].

Adverse effect profiling Histamine release Cardiovascular pharmacology

Decamethonium Metabolic Stability: Cholinesterase-Independent Duration vs. Succinylcholine

Decamethonium is not metabolized by plasma cholinesterase (butyrylcholinesterase) and is eliminated primarily via renal excretion, whereas succinylcholine undergoes rapid hydrolysis by butyrylcholinesterase [1]. This metabolic divergence has profound pharmacogenetic implications: in subjects with atypical cholinesterase (homozygous), succinylcholine hydrolysis occurs at only 1.6% of the normal rate, causing prolonged apnea, whereas decamethonium duration remains unaffected [2]. X-ray crystallography has resolved the structure of human butyrylcholinesterase in complex with decamethonium (PDB: 6EP4) at 2.30 Å resolution, demonstrating that decamethonium acts as a competitive inhibitor of the enzyme rather than a substrate [3]. Decamethonium has been used diagnostically to distinguish cholinesterase phenotypes via inhibition of butyrylcholine hydrolysis [2]. Unlike succinylcholine, decamethonium shows no cumulative action with repeated administration in animal models [4].

Drug metabolism Pharmacogenomics Butyrylcholinesterase

Decamethonium Mechanism Classification: Depolarizing Action Distinguished from Non-Depolarizing Agents

Decamethonium is a depolarizing neuromuscular blocker, whereas carborane-based analogs derived from decamethonium (o-NMB, m-NMB, p-NMB) and rocuronium are non-depolarizers [1]. In rat phrenic nerve hemi-diaphragm preparations, neostigmine reversed weakness caused by the carborane isomers and rocuronium, but did not reverse depolarizing block from succinylcholine, confirming the mechanistic distinction [1]. Electrophysiologic recordings showed that carborane compounds did not activate acetylcholine receptor channel activity but inhibited channel activation by acetylcholine, in contrast to decamethonium which produces initial depolarization followed by sustained blockade [1]. Decamethonium acts as an agonist of nicotinic acetylcholine receptors at the motor endplate, causing depolarization that prevents normal acetylcholine release from presynaptic terminals from producing further effect . At the motor neuromuscular endplate, decamethonium activates (depolarizes) the membrane but is not degraded, so the cell membrane remains depolarized and unresponsive to normal acetylcholine release .

Mechanism of action Depolarizing vs. non-depolarizing Electrophysiology

Decamethonium 156-74-1 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Cholinesterase-Independent Neuromuscular Blockade Studies in Genetically Heterogeneous Animal Models

Decamethonium is the preferred depolarizing neuromuscular blocker for experiments where inter-individual variability in plasma cholinesterase activity would confound results. Unlike succinylcholine, which undergoes rapid enzymatic hydrolysis with rates varying up to 60-fold between normal and atypical cholinesterase phenotypes, decamethonium is not metabolized by butyrylcholinesterase and is eliminated via renal excretion [1]. This metabolic independence ensures consistent blockade duration across animals or subjects regardless of cholinesterase genotype. The crystallographic confirmation of decamethonium binding to human butyrylcholinesterase (PDB: 6EP4) as a competitive inhibitor rather than substrate provides structural validation of its metabolic stability [2].

nAChR Subtype Discrimination: α4β2 vs. α7 Selectivity Studies

Decamethonium's distinct receptor subtype profile—Ki of 5,730 nM for α4β2-containing nAChRs versus Ki > 100,000 nM for α7-containing receptors (greater than 17-fold selectivity)—makes it uniquely valuable for pharmacological discrimination of nAChR subtypes [1]. Its competitive antagonist activity at human α4β2 receptors (IC50 = 52 μM) and differential inhibition of mouse α7 (IC50 = 7.4 μM), α3β2 (IC50 = 405 μM), α3β4 (IC50 = 28 μM), and α4β2 (IC50 = 59 μM) receptors provides a multi-subtype selectivity fingerprint not available with other neuromuscular blockers [2]. This profile supports functional dissection of nAChR subtype contributions in complex neuronal preparations.

Histamine-Minimized Depolarizing Blockade for Cardiovascular Pharmacology Preparations

For experimental preparations sensitive to histamine-mediated cardiovascular perturbations, decamethonium offers depolarizing neuromuscular blockade with the lowest histamine release profile among tested relaxants (ranked 4th behind d-tubocurarine, dimethyltubocurarine, and gallamine) [1]. Additionally, decamethonium does not block autonomic ganglia, eliminating the confounding ganglionic hypotension associated with tubocurarine and hexamethonium [2]. This combination of depolarizing mechanism with minimal histamine and ganglionic effects is unique among neuromuscular blockers, enabling studies of neuromuscular transmission without cardiovascular artifact.

Mechanistic Comparator Studies of Depolarizing vs. Non-Depolarizing Neuromuscular Blockade

Decamethonium serves as the canonical reference depolarizing neuromuscular blocker for head-to-head mechanistic comparisons against non-depolarizing agents. Its depolarizing mechanism (initial receptor activation followed by sustained depolarization) contrasts with competitive antagonists such as rocuronium and d-tubocurarine, enabling clear experimental discrimination of Phase I versus Phase II block characteristics [1]. The observation that decamethonium-induced Phase II block (desensitization) is more difficult to reverse than succinylcholine-induced desensitization makes it particularly valuable for studying the transition from depolarizing to desensitizing blockade [2]. Its 6-fold lower depolarization potency compared to succinylcholine provides a quantitative benchmark for potency comparisons [2].

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